molecular formula C22H23FN4O2 B2892040 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1421459-78-0

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2892040
CAS No.: 1421459-78-0
M. Wt: 394.45
InChI Key: UXWIJEURGPCJQN-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

The compound acts as an inhibitor of CDK4/6 . It binds to these kinases, preventing them from interacting with cyclin D1, a protein required for their activation . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest in the G1 phase .

Biochemical Pathways

The inhibition of CDK4/6 affects the cell cycle regulation pathway . By preventing the transition from the G1 phase to the S phase, the compound effectively halts cell proliferation . This can have downstream effects on tissue growth and development.

Pharmacokinetics

It’s known that many cdk4/6 inhibitors are extensively metabolized bycytochrome P450 3A4 This could impact the compound’s bioavailability and its overall effectiveness

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle in the G1 phase, the compound prevents cells from dividing and proliferating . This can lead to a decrease in the growth of tissues that rely on rapid cell division.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of CDK4/6 inhibitors Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other chemicals

Properties

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c23-19-7-3-4-8-21(19)29-15-22(28)25-14-17-13-20(16-9-11-24-12-10-16)27(26-17)18-5-1-2-6-18/h3-4,7-13,18H,1-2,5-6,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWIJEURGPCJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)COC3=CC=CC=C3F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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